

Application Notes and Protocols for Complex Formation with Chloranilic Acid

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Compound of Interest

Compound Name: Chloranilic acid

Cat. No.: B121745

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Introduction

Chloranilic acid (CAA) is a versatile chromogenic reagent widely used in analytical chemistry, particularly for the spectrophotometric determination of a variety of compounds, including pharmaceuticals.^[1] Its utility stems from its ability to act as a π -acceptor, forming colored charge-transfer (CT) complexes with electron-donating compounds (n-donors).^{[2][3]} This reaction provides a simple, rapid, and cost-effective method for quantitative analysis.^{[3][4]} The formation of these intensely colored complexes allows for their determination in the visible region of the electromagnetic spectrum, minimizing interference from excipients commonly found in pharmaceutical formulations.^[5]

Principle of the Assay

The fundamental principle involves a charge-transfer reaction between an electron donor (the analyte, e.g., a drug molecule containing amino groups) and **chloranilic acid**, the electron acceptor.^{[2][3]} This interaction leads to the formation of a stable, colored charge-transfer complex, which can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of the analyte. The general reaction can be visualized as the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Experimental Protocols

This section provides detailed methodologies for the preparation of reagents and the procedure for complex formation and spectrophotometric analysis.

1. Materials and Reagents

- **Chloranilic Acid** (CAA) Solution (0.1% w/v): A freshly prepared solution is recommended for optimal performance.^[2]
 - Weigh 100 mg of **chloranilic acid**.
 - Dissolve in 100 mL of a suitable organic solvent such as acetonitrile or methanol.^{[2][3]}
- Standard Drug Solutions:
 - Prepare a stock solution of the drug to be analyzed at a concentration of 1 mg/mL in an appropriate solvent (e.g., methanol, distilled water).^{[2][3]}
 - Working standard solutions of lower concentrations can be prepared by serial dilution of the stock solution.
- Solvents: Analytical grade solvents such as acetonitrile, methanol, chloroform, and dioxane are commonly used.^{[2][3][6]}
- Apparatus:
 - UV-Visible Spectrophotometer (e.g., Systronics model 106 or Shimadzu UV-1700).^{[2][6]}
 - 1 cm quartz or glass cells.^[2]
 - Calibrated glassware (volumetric flasks, pipettes).

2. General Procedure for Complex Formation and Spectrophotometric Measurement

The following is a generalized protocol that can be adapted for specific drug analyses.

- Preparation of Calibration Curve:

- Transfer serial volumes of the standard drug solution into a series of 5 mL or 10 mL volumetric flasks.[2]
- Add a specific volume of the 0.1% **chloranilic acid** solution to each flask.[2]
- Dilute to the final volume with a suitable solvent (e.g., acetonitrile).[2]
- Allow the reaction to proceed at room temperature for a specified time (often instantaneous, but can be optimized).[3][5]
- Measure the absorbance of the resulting purple-colored solution at the wavelength of maximum absorption (λ_{max}), typically around 520-540 nm, against a reagent blank prepared in the same manner but without the drug.[2][6][7][8][9]
- Plot a calibration curve of absorbance versus concentration.
- Analysis of Pharmaceutical Formulations (e.g., Tablets):
 - Weigh and finely powder a set number of tablets (e.g., 20 tablets).[2]
 - Accurately weigh a portion of the powder equivalent to a known amount of the active drug. [2]
 - Transfer the weighed powder to a volumetric flask and extract the drug with a suitable solvent (e.g., distilled water, sometimes with the aid of dilute HCl for salts) by vigorous shaking.[2]
 - Dilute to volume with the solvent, mix well, and filter the solution.[2]
 - Take an appropriate aliquot of the filtrate and proceed as described in the calibration curve preparation.
 - Determine the concentration of the drug in the sample from the calibration curve.

Data Presentation

The quantitative data from various studies on the complex formation of **chloranilic acid** with different drugs are summarized in the tables below for easy comparison.

Table 1: Spectrophotometric Parameters for Drug-**Chloranilic Acid** Complexes

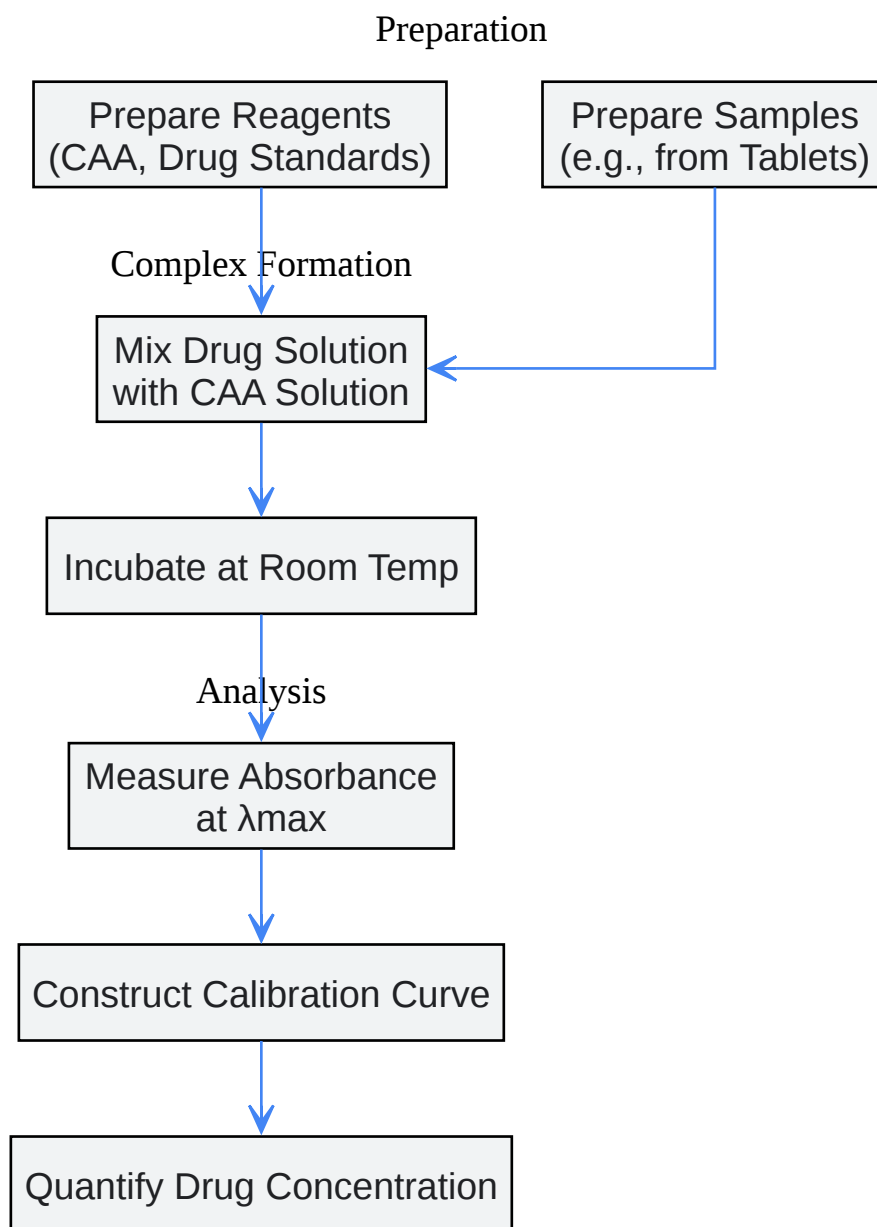
Drug	λ_{max} (nm)	Beer's Law Range ($\mu\text{g/mL}$)	Molar Absorptivity ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	Stoichiometry (Drug:CAA)	Reference
Cyproheptadine HCl	520	25-125	1.48×10^3	-	[2]
Methdilazine HCl	520	20-100	1.56×10^3	-	[2]
Promethazine Theoclate	520	25-150	1.75×10^3	-	[2]
Procainamide	-	-	-	1:1	[3]
Sulfacetamide Sodium	530	10-60	0.94×10^3	-	[10][11]
Lidocaine	527	10-60	0.913×10^3	-	[10][11]
Terbutaline Sulfate	529	5-70	0.987×10^3	-	[10][11]
Milrinone	529	5-100	-	-	[4]
Loratadine	530	40-320	-	-	[12]
Tyrosine Kinase Inhibitors	490	10-500 $\mu\text{g/well}$	-	-	[5][13]
Lumefantrine	520	-	-	-	[6]
Diethylcarbamazine	540	10-400	-	1:1	[6]
Lorlatinib	530	-	0.55×10^3	1:2	[7][14]
Ruxolitinib	530	-	-	1:1	[8]

Table 2: Stability and Thermodynamic Parameters of Selected Drug-**Chloranilic Acid** Complexes

Drug	Association Constant (Kc) (L·mol ⁻¹)	Standard Free Energy (ΔG°) (J·mol ⁻¹)	Reference
Selaciclib	1.13 x 10 ⁸	-	[15]
Olaparib	2.3 x 10 ⁸	-	[15]
Lorlatinib	0.40 x 10 ³	-0.15 x 10 ²	[7][14]

Visualizations

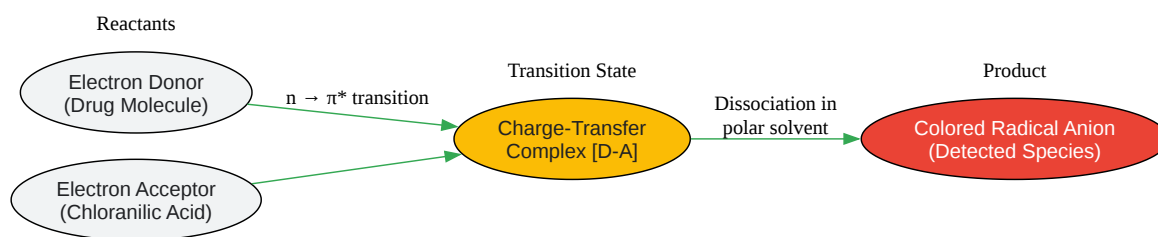
Diagram 1: General Workflow for Spectrophotometric Analysis



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Caption: Experimental workflow for drug quantification using **chloranilic acid**.

Diagram 2: Signaling Pathway of Charge-Transfer Complex Formation



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Caption: Mechanism of charge-transfer complex formation.

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